N-benzyl-N-methylprop-2-enamide
Overview
Description
N-benzyl-N-methylprop-2-enamide is an organic compound with the molecular formula C11H13NO It is a derivative of acrylamide, where the hydrogen atoms on the nitrogen are replaced by a benzyl and a methyl group
Mechanism of Action
Target of Action
N-Benzyl-N-methyl-acrylamide, also known as N-benzyl-N-methylprop-2-enamide, primarily targets biological nucleophiles such as DNA bases, proteins, or peptides . The compound is part of the acrylamide family, which is known for its reactivity towards these biological targets . The cytotoxicity and activation of oxidative stress response of acrylamides are triggered by covalent reactions with these biological nucleophiles .
Mode of Action
The mode of action of N-Benzyl-N-methyl-acrylamide involves a series of chemical reactions. The carbonyl moiety of the acrylamide acts as the Michael acceptor, and the biological nucleophile acts as the Michael donor . Particularly, the tripeptide glutathione (GSH) is a target of reactive chemicals since it has a free thiol group and is present in large amounts in the cell .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-N-methyl-acrylamide are related to oxidative stress response and cytotoxicity . This reactivity of acrylamides explains the oxidative stress response and cytotoxicity in the cells .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized and excreted, affecting its bioavailability .
Result of Action
The result of N-Benzyl-N-methyl-acrylamide’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This can lead to cell damage and potentially cell death, depending on the concentration of the compound and the duration of exposure .
Action Environment
The action of N-Benzyl-N-methyl-acrylamide can be influenced by various environmental factors. For instance, the presence of other reactive substances or antioxidants in the environment can affect the compound’s reactivity and thus its efficacy . Additionally, the stability of the compound can be affected by factors such as pH, temperature, and the presence of light .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with benzyl alcohol in the presence of concentrated sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The product is then purified through a series of extractions and recrystallizations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amines.
Scientific Research Applications
N-benzyl-N-methylprop-2-enamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as temperature and pH responsiveness.
Materials Science: The compound is used in the development of smart materials, including hydrogels and stimuli-responsive polymers.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacrylamide: Similar in structure but with two methyl groups instead of a benzyl and a methyl group.
N-Benzylacrylamide: Lacks the methyl group on the nitrogen.
N-Isopropylacrylamide: Contains an isopropyl group instead of a benzyl group.
Uniqueness
N-benzyl-N-methylprop-2-enamide is unique due to the presence of both a benzyl and a methyl group on the nitrogen. This structural feature imparts distinct properties, such as enhanced hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in polymer and materials science .
Properties
IUPAC Name |
N-benzyl-N-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMHECGYSOUMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.